molecular formula C7H5N3O2 B077954 3-Amino-5-nitrobenzonitrile CAS No. 10406-92-5

3-Amino-5-nitrobenzonitrile

Cat. No.: B077954
CAS No.: 10406-92-5
M. Wt: 163.13 g/mol
InChI Key: OGCQBJWMDPBFTC-UHFFFAOYSA-N
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Description

3-Amino-5-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the third position and a nitro group at the fifth position on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-5-nitrobenzonitrile can be synthesized through the reduction of 3,5-dinitrobenzonitrile. The process involves the following steps :

  • Dissolve 3,5-dinitrobenzonitrile in methanol.
  • Add concentrated hydrochloric acid and iron powder to the solution.
  • Stir the mixture at room temperature for 30 minutes.
  • Concentrate the mixture and treat the residue with water.
  • Collect the resulting solid product by filtration.

Industrial Production Methods: Industrial production methods for this compound typically involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 3,5-Diaminobenzonitrile.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

3-Amino-5-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-nitrobenzonitrile involves its reactivity due to the presence of both amino and nitro groups. The amino group can act as a nucleophile, while the nitro group can undergo reduction or participate in electron-withdrawing interactions. These properties make it a versatile compound in various chemical reactions.

Comparison with Similar Compounds

  • 2-Amino-5-nitrobenzonitrile
  • 4-Amino-3-nitrobenzonitrile
  • 2-Cyano-4-nitroaniline

Comparison: 3-Amino-5-nitrobenzonitrile is unique due to the specific positioning of the amino and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

IUPAC Name

3-amino-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCQBJWMDPBFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459367
Record name 3-Amino-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10406-92-5
Record name 3-Amino-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 3,5-dinitrobenzonitrile (4.5 g, 23.30 mmol) in MeOH (100 mL) was added concentrated HCl (15 mL), followed by iron powder (3.90 g, 69.9 mmol). The mixture was stirred at room temperature for 30 min. and then concentrated. The residue was treated with water and the resulting solid product was collected by filtration to give Intermediate 71A (2.3 g, 61%). HPLC: Rt=1.245 min. (CHROMOLITH® column 4.6×50 mm eluting with 10-90% aqueous methanol over 4 min. containing 0.1% TFA, 4 mL/min., monitoring at 220 nm). 1H NMR (500 MHz, DMSO-d6) δ ppm 7.68 (1H, s), 7.64 (1H, s), 7.24 (1H, s), 6.33 (2H, s).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.9 g
Type
catalyst
Reaction Step Three
Yield
61%

Synthesis routes and methods II

Procedure details

3-amino-5-nitrobenzonitrile is prepared by iron reduction of 3,5-dinitrobenzonitrile as in example 1, m.p. 168°-170° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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